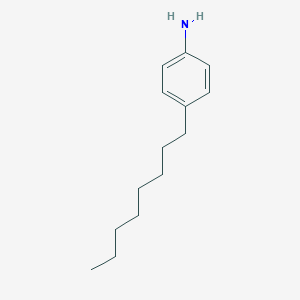

4-Octylaniline

Description

Contextualization within Para-Substituted Aniline (B41778) Derivatives

Aniline and its derivatives are a cornerstone of organic chemistry, widely recognized for their role in the synthesis of dyes, polymers, and pharmaceuticals. acs.org Within this family, para-substituted anilines are a particularly important subclass. The substituent at the para-position significantly influences the electronic properties and reactivity of the aniline molecule. mdpi.com The nature of this substituent can be varied to fine-tune the properties of the resulting materials. rsc.orgrsc.org

The presence of an alkyl group, such as the octyl group in 4-octylaniline, at the para-position generally increases the compound's lipophilicity and affects its molecular packing in the solid state. This is a key consideration in materials science, particularly in the design of liquid crystals and polymers. researchgate.netresearchgate.net The synthesis of various para-substituted aniline derivatives is an active area of research, with methods being developed to achieve selective C-H functionalization at the para-position. acs.org

Historical Development and Early Research Significance of this compound

The synthesis of 4-alkylanilines, including this compound, has been a subject of study for many years. An efficient method for their preparation involves the acylation of acetanilide (B955) followed by a reduction step. researchgate.net Early interest in these compounds was often linked to their use as intermediates in the synthesis of other organic molecules. guidechem.com

A significant area of early research involving this compound was in the field of liquid crystals. It was used as a building block in the synthesis of Schiff base liquid crystals, such as N-(4-n-butoxybenzylidene)-4-n-octylaniline (often abbreviated as 4O.8). aps.orgjournaldephysique.orgjournaldephysique.orgaps.org These materials exhibit mesomorphic phases (liquid crystalline states) at or near room temperature, which made them subjects of intense study for their potential applications in display technologies. researchgate.netresearchgate.net The investigation of the phase transitions and molecular dynamics of these liquid crystals provided fundamental insights into the behavior of soft matter. aps.orgjournaldephysique.orgjournaldephysique.orgaps.org

Current Research Trajectories and Emerging Paradigms for this compound

Current research continues to explore the utility of this compound in a variety of advanced applications. Its role as a precursor in the synthesis of novel materials remains a primary focus.

Liquid Crystals: The legacy of this compound in liquid crystal research persists. It is still employed in the synthesis of new liquid crystalline materials, including hydrogen-bonded liquid crystals and those doped with nanoparticles to enhance their properties. researchgate.net

Polymers and Conjugated Materials: In the realm of polymer chemistry, this compound is utilized in polycondensation reactions to create conjugated polymers. researchgate.netaminer.cn These materials are of interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs). The solubility conferred by the octyl group is advantageous for the processing of these polymers. Research has also explored the polymerization of derivatives like phenyl 4-(octylamino)benzoate. chegg.com

Corrosion Inhibition: An emerging area of interest is the use of organic compounds as corrosion inhibitors for metals. frontiersin.orgacs.orgacs.orgresearchgate.net While research on this compound itself as a primary corrosion inhibitor is not extensive, related aniline derivatives are being investigated for this purpose. The fundamental properties of this compound, such as its ability to adsorb onto surfaces, are relevant to the design of more complex inhibitor molecules.

Organic Synthesis and Catalysis: this compound and its derivatives continue to be used as versatile intermediates in organic synthesis. fishersci.ptsigmaaldrich.com For instance, it has been used in the synthesis of benzimidazole-based analogs of sphingosine-1-phosphate. fishersci.ptsigmaaldrich.com Furthermore, research into para-substituted anilines has shown their potential as nucleophilic catalysts in reactions like hydrazone formation. rsc.orgrsc.org Micrometer-sized oil droplets of this compound have also been shown to exhibit self-propelled motion when containing an amphiphilic catalyst, a phenomenon of interest in the study of active matter. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Extraction and Separation: this compound has been investigated for its potential as an extractant in liquid-liquid extraction processes for the separation of metal ions. fishersci.ptsigmaaldrich.com For example, it has been used for the extraction of ruthenium(IV) from halide media. fishersci.ptsigmaaldrich.com Its analog, N-n-octylaniline, has been studied for the extraction of yttrium(III). mjcce.org.mk Another related compound, 4-methyl-N-n-octylaniline, has been explored as an extractant for lead(II). researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H23N | chemicalbook.comnist.govnih.gov |

| Molecular Weight | 205.34 g/mol | chemicalbook.comnih.govsigmaaldrich.com |

| CAS Number | 16245-79-7 | chemicalbook.comnist.govnih.gov |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | chemicalbook.comtcichemicals.com |

| Melting Point | 17 °C | chemicalbook.comlookchem.com |

| Boiling Point | 175 °C at 13 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 0.898 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.516 | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Insoluble | fishersci.ptchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKQJTBYQZITLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022266 | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16245-79-7 | |

| Record name | 4-Octylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Octylaniline

Established Synthetic Routes to 4-Octylaniline and its Precursors

The synthesis of this compound can be achieved through several pathways, often relying on modern catalytic methods to construct the C-N or C-C bonds necessary to assemble the final molecule. The choice of route can depend on factors such as starting material availability, desired yield, and scalability.

Catalysis is central to the efficient synthesis of this compound. Palladium-based catalysts, in particular, have demonstrated high efficacy in key synthetic transformations.

One prominent method involves a Negishi-type cross-coupling reaction. This approach utilizes an organozinc reagent, octylzinc bromide, which is coupled with 4-bromoaniline. The reaction is catalyzed by a palladium complex, specifically using dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane as a ligand and palladium diacetate as the palladium source. This method, conducted in tetrahydrofuran (B95107) at room temperature, has been reported to achieve a high yield of 92%. lookchem.com

Another effective catalytic route is the reduction of a nitroaromatic precursor. In this pathway, (E)-1-nitro-4-(oct-1-en-1-yl)benzene is hydrogenated to yield this compound. The reaction employs a palladium on carbon (1% Pd/C) catalyst in a methanol (B129727) solvent under an inert atmosphere at 20°C, resulting in a yield of 85%. lookchem.com This method highlights the utility of catalytic hydrogenation for the selective reduction of a nitro group to an amine without affecting the aromatic ring or the alkyl chain.

The following table summarizes these catalytic synthetic routes:

| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-bromo-aniline | C₈H₁₇ZnBr*LiCl | Palladium diacetate / dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane | Tetrahydrofuran | 25 | 92.0 | lookchem.com |

| (E)-1-nitro-4-(oct-1-en-1-yl)benzene | H₂ | 1% Pd/C | Methanol | 20 | 85.0 | lookchem.com |

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in synthetic organic chemistry. These principles can be applied to the synthesis of this compound.

The catalytic hydrogenation route aligns well with green chemistry principles. lookchem.com It utilizes a catalytic amount of palladium, which is more atom-economical than using stoichiometric reagents. rug.nl The reaction is run in methanol, a relatively benign solvent, and produces water as the primary byproduct from the reduction of the nitro group.

In contrast, the cross-coupling route, while high-yielding, involves the use of tetrahydrofuran, a more hazardous solvent, and requires the preparation of an organometallic reagent, which can generate metallic waste. lookchem.com However, the use of a highly efficient catalyst minimizes waste by maximizing conversion and yield. Future developments could focus on replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions.

Catalytic Approaches in this compound Synthesis

Functionalization and Derivatization Strategies of this compound

The aniline (B41778) moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the incorporation of the 4-octylphenylamino scaffold into more complex structures, which is particularly useful in the synthesis of materials and biologically active molecules. researchgate.netchemicalbook.comfishersci.pt For instance, this compound serves as a key building block in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate. lookchem.comchemicalbook.comfishersci.pt

The amino group (-NH₂) of the aniline ring is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.com It directs incoming electrophiles to the ortho and para positions due to the increased electron density at these sites, as shown in its resonance structures. byjus.com In this compound, the para position is occupied by the octyl group. Therefore, electrophilic substitution reactions are expected to occur predominantly at the ortho positions (C2 and C6) relative to the amino group.

Common EAS reactions that can be applied to this compound include:

Halogenation: Reaction with bromine water, for example, would likely lead to the formation of 2,6-dibromo-4-octylaniline. Due to the high activation by the amino group, these reactions often proceed rapidly at room temperature without a Lewis acid catalyst. byjus.commasterorganicchemistry.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complicated. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. This can lead to a mixture of ortho- and meta-nitro products. byjus.commnstate.edu

Sulfonation: Reaction with fuming sulfuric acid typically leads to the formation of 2-amino-5-octylbenzenesulfonic acid. The reaction initially forms the anilinium hydrogen sulfate, which upon heating rearranges to the sulfonic acid. byjus.com

The directing effects of the substituents on the aniline ring are summarized below:

| Substituent on Aniline | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Electron-Donating (+M > -I) | Strongly Activating | Ortho, Para |

| -NH₃⁺ (Anilinium) | Electron-Withdrawing (-I) | Strongly Deactivating | Meta |

| -C₈H₁₇ (Octyl) | Electron-Donating (+I) | Weakly Activating | Ortho, Para |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govresearchgate.net In the context of this compound, the nitrogen atom of the amino group can act as a nucleophile in C-N coupling reactions, allowing for the synthesis of more complex diaryl- or alkylarylamines and conjugated polymers. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) to form a C-N bond. mychemblog.comtcichemicals.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govuwindsor.ca

This compound is an excellent substrate for this type of transformation. It can be coupled with various dibromoarylenes in a polycondensation reaction to synthesize poly(arylamine)s. researchgate.net These polymers are of interest in materials science for applications in organic electronics. The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base such as sodium tert-butoxide. researchgate.netmychemblog.com

A study on the polycondensation of this compound with dibromoarylenes demonstrated that microwave heating can significantly reduce reaction times and increase the molecular weight of the resulting polymers compared to conventional heating. researchgate.net This improvement in reaction efficiency also allowed for a reduction in the required catalyst loading. researchgate.net

The general mechanism of the Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. mychemblog.com The coordinated amine is then deprotonated by the base to form a palladium amide complex. Finally, reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue. mychemblog.com

Suzuki Polycondensation with this compound Monomers

Diazotization Reactions for Azo-Dye Formation from this compound

This compound can be readily converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). uomustansiriyah.edu.iqnih.gov The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo dyes. tuni.finih.gov

The general procedure involves dissolving this compound in an acidic solution and then adding a solution of sodium nitrite while maintaining a low temperature. uomustansiriyah.edu.iq The resulting diazonium salt solution is then added to a solution of the coupling component to form the azo dye. uomustansiriyah.edu.iq The specific color of the dye depends on the chemical structures of both the diazonium salt and the coupling component. The synthesis of azo dyes from primary aromatic amines is a well-established and widely used industrial process. nih.gov

For example, the synthesis of 4-(4-alkylphenylazo)phenols has been achieved through the diazotization of this compound followed by coupling with phenol. tuni.fi Similarly, other azo dyes can be prepared by reacting the diazonium salt of this compound with various coupling agents. vulcanchem.com

Schiff Base Formation with this compound

This compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orgukm.my This condensation reaction typically involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. eijppr.com The reaction is often catalyzed by an acid or a base and can be carried out in a suitable solvent like ethanol. ekb.eg

Schiff bases derived from this compound are of interest in various fields, including liquid crystals and coordination chemistry. tandfonline.com For example, N-(4-n-butyloxybenzylidene)-4′-n′-octylaniline is a well-studied liquid crystalline Schiff base. tandfonline.com The formation of the imine bond is confirmed by spectroscopic methods such as FTIR, which shows a characteristic C=N stretching vibration. ukm.my Theoretical studies on the formation of Schiff bases have shown that the reaction mechanism involves the formation of a carbinolamine intermediate, with the subsequent dehydration being the rate-determining step. eijppr.com

| Step | Description | Key Features |

| 1. Nucleophilic Addition | The nitrogen atom of this compound attacks the carbonyl carbon of the aldehyde or ketone. | Formation of a hemiaminal or carbinolamine intermediate. eijppr.com |

| 2. Dehydration | Elimination of a water molecule from the intermediate. | This is often the rate-determining step. eijppr.com |

| 3. Product Formation | Formation of the stable imine (Schiff base) product. | Characterized by a C=N double bond. wikipedia.org |

Amination Reactions of this compound in Complex Molecule Synthesis

The amino group of this compound can participate in various amination reactions to construct more complex molecules. These reactions are fundamental in organic synthesis for forming carbon-nitrogen bonds. uni-muenchen.denih.gov Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of amines, including this compound. uni-muenchen.de

For instance, copper-catalyzed amination reactions have been used to synthesize N-octylaniline from n-octylamine and iodobenzene, demonstrating the formation of a secondary amine. mdpi.com While this example starts from the alkylamine, the reverse reaction—the arylation of an amine—is a common application of these catalytic systems. These methods often tolerate a wide range of functional groups, making them suitable for the synthesis of complex targets. nih.gov

Furthermore, electrophilic amination represents an alternative strategy where the nitrogen source acts as an electrophile. nih.gov While direct examples involving this compound are less common in the provided context, the principles of these reactions, which are used in the synthesis of complex natural products and pharmaceuticals, could potentially be applied. nih.gov

Reaction Mechanisms in this compound Chemistry

Proton Transfer Kinetics Involving this compound

The study of proton transfer kinetics is crucial for understanding the behavior of this compound in various chemical and biological systems. The kinetics of proton transfer facilitated by this compound across a water/1,2-dichloroethane interface has been investigated using electrochemical techniques like cyclic voltammetry and AC impedance. researchgate.netalkalisci.comresearchgate.net

These studies have shown that this compound can assist in the transfer of protons from the aqueous phase to the organic phase. researchgate.net The electrochemical behavior is similar to that of other long-chain hydrophobic aromatic amines. researchgate.net The formal Gibbs energy of proton transfer and the formal rate constant have been evaluated from these experiments. researchgate.net It is proposed that the interfacial organization of the this compound molecules is a key factor in the kinetics of this process. researchgate.net The aromatic ring is thought to penetrate the interface, while the long octyl chain provides stability to the amine in the organic phase. researchgate.net This facilitated proton transfer is relevant to understanding processes at liquid-liquid interfaces, which are important in areas such as extraction and membrane transport. chemicalbook.com

Nucleophilic and Electrophilic Pathways of this compound Reactions

The chemical reactivity of this compound is characterized by two primary pathways: nucleophilic reactions centered on the amino group and electrophilic substitution reactions on the aromatic ring. The amino (-NH2) group, with its lone pair of electrons, acts as a nucleophilic center. Concurrently, this same group donates electron density to the benzene (B151609) ring, activating it for electrophilic attack, predominantly at the ortho positions since the para position is occupied by the octyl group. byjus.com

Nucleophilic Pathways

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles. This reactivity is fundamental to its use as a building block in organic synthesis. cymitquimica.com

Key nucleophilic reactions include:

N-Alkylation and N-Acylation: The primary amine of this compound can be readily alkylated or acylated. These reactions involve the attack of the amine's lone pair on alkyl halides or acyl chlorides, respectively, to form secondary or tertiary amines and amides. cymitquimica.comsmolecule.com For example, N-alkyl and N,N-dialkyl aromatic amines can be synthesized through the alkylation of an aromatic amine in the presence of iodine. google.com Similarly, the synthesis of complex heterocyclic structures like 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-ones utilizes the acylation and alkylation of an amino precursor. researchgate.net

Buchwald-Hartwig Amination: this compound serves as a key amine component in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. jk-sci.com This reaction forms a carbon-nitrogen bond between the aniline nitrogen and an aryl halide, and it is a powerful method for synthesizing triarylamines and conjugated poly(arylamine)s. dntb.gov.uaresearchgate.net Microwave-assisted polycondensation of this compound with dibromoarylenes has been shown to reduce reaction times and required catalyst loading while producing polymers with higher molecular weights. researchgate.net A nickel-catalyzed Buchwald-Hartwig type amination has also been developed, which can synthesize compounds like 4-chloro-N-octylaniline in good yields. acs.orgnih.gov

| Amine Reactant | Aryl Halide | Product | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Octylamine (B49996) | 4-chloroiodobenzene | 4-chloro-N-octylaniline | Ni(acac)₂, Phenylboronic Ester | 71% | acs.orgnih.gov |

| Dodecylamine | 4-iodotoluene | N-dodecyl-4-methylaniline | Ni(acac)₂, Phenylboronic Ester | 95% | acs.orgnih.gov |

| Dodecylamine | 4-bromoiodobenzene | 4-bromo-N-dodecylaniline | Ni(acac)₂, Phenylboronic Ester | 60% | acs.orgnih.gov |

Use as an Extractant: The nucleophilic character of this compound allows it to be used as an extractant for certain metal ions. It has been specifically noted for its application in the extraction of microgram-level concentrations of ruthenium(IV) from halide media. lookchem.comfishersci.ptchemicalbook.com

Electrophilic Pathways

The amino group in this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. byjus.com With the para position blocked by the n-octyl chain, electrophilic attack occurs at the two equivalent ortho positions (positions 2 and 6 relative to the amino group).

Key electrophilic reactions include:

Halogenation: The activated ring of this compound readily reacts with halogens. For instance, sequential bromination and iodination of this compound, followed by deamination, has been employed as a synthetic route to produce 1-bromo-3-iodo-5-octylbenzene, a useful synthon for constructing macrocycles. digitellinc.com

Diazotization and Azo Coupling: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid. byjus.com This converts the amino group into a diazonium salt (-N₂⁺). The resulting diazonium ion is an electrophile that can attack other electron-rich aromatic rings, such as phenols, in a reaction known as azo coupling. This pathway has been utilized to synthesize 4-(4-octylphenylazo)phenols, which serve as petroleum markers. researchgate.net

Rearrangement Processes in this compound Derivatives

Rearrangement reactions involving this compound derivatives are crucial for synthesizing diverse molecular architectures. These processes include skeletal rearrangements where alkyl groups migrate, as well as classic named reactions that transform functional groups appended to the this compound core.

Rearrangement of N-Alkylanilines

The migration of an alkyl group from the nitrogen atom to the aromatic ring in N-alkylanilines is a well-documented rearrangement, often catalyzed by metal halides at elevated temperatures. Research on the rearrangement of n-alkylanilines has shown that N-(n-octyl)aniline, an isomer of this compound, undergoes this transformation. rsc.org When heated with anhydrous cobalt chloride or bromide at 212°C, the n-octyl group migrates from the nitrogen to the nucleus, yielding p-amino-n-octylbenzene (which is this compound). rsc.org This study noted that the rearrangement proceeds smoothly with no significant elimination of the alkyl group as an olefin. rsc.org

| Starting Material | Reaction Conditions | Major Product | Key Finding | Reference |

|---|---|---|---|---|

| N-(n-octyl)aniline | Anhydrous CoCl₂ or CoBr₂, 212°C | p-Amino-n-octylbenzene (this compound) | Alkyl group migrates to the para-position of the nucleus. | rsc.org |

| N-Cetylaniline | Anhydrous CoCl₂ or CoBr₂, 212°C | p-Aminocetylbenzene | The configuration of the alkyl group remains unchanged during migration. | rsc.org |

Functional Group Interconversions via Rearrangement

Classic rearrangement reactions can be applied to derivatives of this compound to achieve key functional group transformations, particularly for the synthesis of amines and related compounds.

Curtius Rearrangement: The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can be subsequently hydrolyzed to form a primary amine. organic-chemistry.orgbyjus.com This reaction provides a pathway to convert a carboxylic acid derivative into an amine with the loss of one carbon atom. byjus.comnih.gov For a derivative of this compound containing a carboxylic acid function (e.g., 2-(4-octylphenyl)ethanoic acid), the Curtius rearrangement could be employed to synthesize the corresponding amine (e.g., (4-octylphenyl)methanamine). The reaction is valued for its tolerance of various functional groups and the complete retention of stereochemistry of the migrating group. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom through treatment with bromine and a strong base. byjus.commasterorganicchemistry.com Similar to the Curtius rearrangement, this reaction proceeds via an isocyanate intermediate. masterorganicchemistry.com An amide derivative of this compound could be subjected to this reaction to shorten a carbon chain while introducing an amine. For example, an amide like 2-(4-octylphenyl)acetamide could be converted to (4-octylphenyl)methanamine.

Advanced Spectroscopic and Analytical Characterization of 4 Octylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the interaction of nuclear spins within a magnetic field. numberanalytics.com It provides detailed information on the molecular structure, including the connectivity of atoms and the presence of functional groups. numberanalytics.com

¹H NMR Spectral Analysis of 4-Octylaniline and Related Compounds

Proton NMR (¹H NMR) spectroscopy offers specific insights into the chemical environment of hydrogen atoms within a molecule. numberanalytics.com For this compound, the ¹H NMR spectrum can be divided into three main regions corresponding to the aromatic protons, the amine protons, and the protons of the octyl side chain.

The aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets, a result of the symmetry of the molecule. The protons ortho to the electron-donating amino (-NH₂) group are shielded and appear at a lower chemical shift (further upfield) compared to the protons ortho to the alkyl group. The amine (-NH₂) protons usually present as a broad singlet, and their chemical shift can vary depending on solvent and concentration. The aliphatic protons of the octyl chain exhibit characteristic signals, with the methyl (-CH₃) group appearing as a triplet at the most upfield position and the various methylene (B1212753) (-CH₂) groups appearing as multiplets in between.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -NH₂) | ~6.6 | Doublet | 2H |

| Aromatic (ortho to -C₈H₁₇) | ~6.9-7.0 | Doublet | 2H |

| Amine (-NH₂) | Variable (e.g., ~3.5) | Broad Singlet | 2H |

| Methylene (-CH₂-Ar) | ~2.5 | Triplet | 2H |

| Methylene (-(CH₂)₆-) | ~1.2-1.6 | Multiplet | 12H |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful method for defining the carbon framework of a molecule. uoi.gr Due to the wide range of chemical shifts (typically 0-220 ppm), it is common for each unique carbon atom in a molecule to produce a distinct signal, minimizing the peak overlap often seen in ¹H NMR. libretexts.org In a standard proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom appears as a singlet. libretexts.org

The chemical shifts are influenced by the electronic environment; carbons attached to the electronegative nitrogen atom are shifted downfield, as are the aromatic carbons. uoi.gr The sp² hybridized carbons of the benzene ring resonate at higher chemical shifts than the sp³ hybridized carbons of the octyl chain. york.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | ~145 |

| C-4 (C-Alkyl) | ~130 |

| C-2, C-6 (CH, ortho to -NH₂) | ~115 |

| C-3, C-5 (CH, ortho to -Alkyl) | ~130 |

| C-1' (-CH₂-Ar) | ~35 |

| C-2' to C-7' (-(CH₂)₆-) | ~29-32 |

Note: These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

For complex molecules, two-dimensional (2D) NMR experiments provide more comprehensive structural information by spreading signals across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org A COSY spectrum of this compound would display cross-peaks connecting coupled protons. Key correlations would include:

Between the adjacent aromatic protons on the ring.

Between the protons of the first methylene group of the octyl chain (-CH₂-Ar) and the protons of the second methylene group.

Stepwise correlations along the entire length of the octyl chain, confirming its linear structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is useful for confirming stereochemistry and substitution patterns. scielo.br For this compound, a NOESY spectrum would show through-space correlations between:

The amine (-NH₂) protons and the adjacent ortho-aromatic protons (H-2, H-6).

The protons of the first methylene group of the octyl chain (C-1') and the adjacent ortho-aromatic protons (H-3, H-5).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), the peak of which reveals the molecule's molecular mass. savemyexams.com This molecular ion is often unstable and breaks apart into smaller, characteristic fragments. libretexts.org

For this compound (C₁₄H₂₃N), the molecular ion peak (M⁺) is observed at an m/z of 205. nih.gov The fragmentation pattern provides structural clues. A dominant fragmentation pathway for alkyl anilines is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This is a stable arrangement that results in the formation of a resonance-stabilized cation. In the case of this compound, this involves the loss of a C₇H₁₅ radical, leading to a prominent base peak at m/z 106. nih.gov

GC-MS Applications in this compound Characterization

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. news-medical.netwikipedia.org The sample is first vaporized and separated into its components in the GC column before each component enters the mass spectrometer for detection and identification. thermofisher.com

GC-MS is considered a "gold standard" for the identification of volatile organic compounds. wikipedia.orglancashire.ac.uk In the analysis of this compound, GC provides the retention time, a characteristic property, while the MS provides a mass spectrum that serves as a molecular fingerprint. savemyexams.com The technique is highly sensitive and can be used to identify this compound in complex mixtures, such as environmental samples or industrial products. news-medical.netamazonaws.com

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity/Fragment | Relative Intensity |

|---|---|---|

| 205 | [M]⁺ (Molecular Ion) | 21.0% |

| 106 | [M - C₇H₁₅]⁺ (Benzylic cleavage) | 99.99% (Base Peak) |

Data sourced from PubChem. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the molecular vibrations of a sample. su.se These techniques are complementary and provide a characteristic fingerprint of a molecule's functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration causes a change in the molecule's dipole moment. The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching of the primary amine group appears as two distinct bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). Aliphatic C-H stretches are found just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The N-H bending vibration is typically observed near 1620 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. spectroscopyonline.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. For this compound, the symmetric stretching of the benzene ring and the C-C backbone of the alkyl chain would be prominent in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aliphatic C-H | Stretch | < 3000 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1500 - 1600 | IR, Raman |

| Primary Amine (-NH₂) | Bending (Scissoring) | ~1620 | IR |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

FTIR Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. pressbooks.pubinnovatechlabs.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." japer.in In the case of this compound, FTIR analysis reveals characteristic absorption bands corresponding to its specific functional groups.

The spectrum of this compound exhibits several key peaks that confirm its structure. The presence of the primary amine (-NH₂) group is identified by the N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region. libretexts.org The C-N stretching vibration is also observed, usually between 1030-1230 cm⁻¹. libretexts.org

The aromatic nature of the compound is confirmed by C-H stretching vibrations from the benzene ring, which are found in the 3000-3100 cm⁻¹ range, and C-C in-ring stretching vibrations at approximately 1450-1600 cm⁻¹. libretexts.orglibretexts.org The out-of-plane C-H bending, or "oop," is characteristic of the substitution pattern on the benzene ring and appears between 675-900 cm⁻¹. libretexts.org

The octyl group, a long-chain alkane, is identified by its characteristic C-H stretching vibrations from 2850-3000 cm⁻¹. libretexts.org Additionally, C-H bending or scissoring vibrations are seen at 1450-1470 cm⁻¹, and methyl C-H rocking vibrations are present at 1350-1370 cm⁻¹. libretexts.org For long-chain alkanes, a methyl rock can also be observed between 720-725 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300–3500 | Medium |

| C-N Stretch | 1030–1230 | Medium | |

| Aromatic Ring | C-H Stretch | 3000–3100 | Medium |

| C-C Stretch (in-ring) | 1450–1600 | Medium | |

| C-H "oop" | 675–900 | Strong | |

| Alkane (Octyl group) | C-H Stretch | 2850–3000 | Medium |

| C-H Bend (scissoring) | 1450–1470 | Medium | |

| C-H Rock (methyl) | 1350–1370 | Medium |

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy of this compound Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. uzh.chshu.ac.uk The electronic absorption spectra of organic molecules, particularly conjugated systems, are properties of the molecule as a whole. pageplace.de For this compound and its derivatives, UV-Vis spectroscopy is used to study their electronic structure and how it is influenced by various substituents. aps.org

Derivatives of this compound often exhibit absorption maxima that are influenced by the electronic nature of the substituents. For instance, push-pull biphenyl (B1667301) and tolane derivatives incorporating a this compound moiety display absorption maxima that are sensitive to the molecular structure. tandfonline.com The absorption and fluorescence spectra of these derivatives often show similarities, with the maximum absorption wavelengths corresponding to the HOMO-LUMO transition. tandfonline.com

In a study of N-(p-methoxyphenyl)-4-octylamino-1,8-naphthalimide, the photophysical properties were investigated, revealing information about intramolecular electron-transfer processes. researchgate.net The solvent can also affect the absorption spectrum; for example, n→π* transitions often shift to shorter wavelengths (a blue shift) as solvent polarity increases. shu.ac.uk

Fluorescence Spectroscopic Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the electronic excited states of a molecule.

Derivatives of this compound have been incorporated into various fluorescent systems. For example, pyrrolo[3,2-b]pyrroles synthesized using this compound have been shown to exhibit emission in the 520–670 nm range, with some derivatives displaying high fluorescence quantum yields. rsc.org Small structural changes in these systems can lead to significant variations in their photophysical properties. rsc.org

In another example, derivatives of dodecylthio perylene (B46583) diimide show distinct emission spectra. nsf.gov The emission bands can be influenced by solvent polarity, with increasing polarity often causing a bathochromic (red) shift and a decrease in emission intensity. nsf.gov Similarly, the fluorescence of some 4-allylamino-N-phenyl-1,8-naphthalimide derivatives in methanol (B129727) solution shows emission maxima between 526 and 532 nm. researchgate.net The fluorescence spectrum in the long-wavelength region is often a mirror image of the absorption spectrum. researchgate.net

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy of this compound Radical Cations

EPR and ENDOR spectroscopy are powerful techniques for studying paramagnetic species, such as radical cations. d-nb.info EPR spectroscopy detects the interaction of an unpaired electron with an external magnetic field, while ENDOR spectroscopy, a combination of EPR and NMR, measures the hyperfine interactions between the unpaired electron and nearby nuclear spins. d-nb.info

These techniques have been used to study the radical cations of derivatives containing the octylamino group. acs.orgacs.orgnih.gov In studies of bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide)s, the chemically generated radical cations were found to be stable for days at room temperature. acs.orgacs.orgnih.gov The EPR spectra of these radical cations provide information about their electronic structure and stability. acs.org

ENDOR spectroscopy provides a more detailed picture of the molecular orbitals and spin density distributions. acs.orgacs.orgnih.gov For furan (B31954) radical cations generated from 1,4-diketones, ENDOR and TRIPLE resonance experiments have allowed for the determination of the relative signs of the hyperfine splitting constants. rsc.org The structure and symmetry of the singly occupied molecular orbital (SOMO) of radical cations, such as those of fluorinated benzenes, can be significantly influenced by the position of substituents. rsc.org

Advanced Chromatographic and Electrophoretic Separation Techniques for this compound Purity Assessment

The purity of this compound and its derivatives is crucial for their application in various fields. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. torontech.com

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a C18 or a specialized Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This HPLC method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds like this compound. Purity levels of ≥97.0% for this compound have been determined by GC analysis. avantorsciences.com

In the synthesis of polymers derived from this compound, such as in microwave-assisted polycondensation, techniques like size exclusion chromatography (SEC) are used to characterize the molecular weight and purity of the resulting polymers. researchgate.net Chromatographic methods have also been employed to remove low molecular weight cyclic oligomers from poly(N-arylaniline) derivatives. researchgate.net

Interactive Data Table: Chromatographic Purity Assessment of this compound

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Purity/Analysis Details |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Separation and analysis of this compound. sielc.com |

| HPLC | C18 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of this compound. sielc.com |

| GC | Not specified | Not specified | Purity determination of ≥97.0%. avantorsciences.com |

Theoretical and Computational Investigations of 4 Octylaniline Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical motion of atoms and molecules over time, providing insight into dynamic processes, conformational changes, and intermolecular organization.

The 4-octylaniline molecule consists of a rigid phenylamine head group and a flexible eight-carbon alkyl tail. This flexibility means the molecule can adopt numerous conformations. MD simulations are an effective tool for exploring the conformational space of such molecules. mdpi.complos.org By simulating the molecule's movement over nanoseconds or longer, researchers can identify low-energy, stable conformations and understand the dynamics of the octyl chain's rotation and folding.

Studies on related liquid crystalline compounds containing the this compound moiety, such as 4-n-butyloxybenzylidene-4′-n'-octylaniline (BBOA), use molecular dynamics to understand the behavior of the molecules in condensed phases. researchgate.netresearchgate.net For an isolated this compound molecule, simulations would reveal the preferred orientations of the alkyl chain relative to the aromatic ring, which are governed by a balance of steric and weak intramolecular forces.

The amphiphilic nature of this compound, with its polar aniline (B41778) head and nonpolar octyl tail, makes it a building block for larger, self-assembled structures. cam.ac.ukrsc.org It is a known precursor in the synthesis of functional materials like azobenzene-based surfactants and liquid crystals, which exhibit self-assembly. core.ac.ukrsc.org

MD simulations are a primary tool for studying the mechanisms of self-assembly. frontiersin.orgmdpi.comrsc.org Simulations can model how multiple this compound molecules (or derivatives) interact and organize in a given environment. These models can predict the formation of aggregates like micelles or layers. The driving forces for this assembly are a combination of hydrophobic interactions between the octyl chains, which seek to minimize contact with a polar solvent, and intermolecular forces between the head groups, such as hydrogen bonding (N-H···N) and π-π stacking between the aromatic rings. By simulating large numbers of molecules, MD can provide a picture of the resulting supramolecular structures and the dynamics of their formation. plos.org

| Methodology | Typical Software | Common Functionals/Force Fields | Common Basis Sets | Properties Investigated |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Gaussian, TURBOMOLE, Q-Chem | B3LYP, PBE, M06-2X | 6-31G(d,p), 6-311++G(df,pd), cc-pVDZ | Optimized Geometry, HOMO/LUMO Energies, Electrostatic Potential, Vibrational Frequencies echemcom.comacs.orgaip.org |

| Ab Initio Calculations | Gaussian, MOLPRO, PSI4 | MP2, CCSD(T) | 6-311++G(df,pd), aug-cc-pVTZ | High-accuracy Energies, Benchmarking Geometries, van der Waals Volumes aip.orgcore.ac.uk |

| Molecular Dynamics (MD) | GROMACS, AMBER, DESMOND | CHARMM, OPLS, AMBER | Not Applicable (Force Field based) | Conformational Sampling, Radius of Gyration, Intermolecular Interactions, Self-Assembly mdpi.comfrontiersin.orgplos.org |

Conformational Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that relate the chemical structure of a compound to its biological activity or physical properties, respectively. ajrconline.org These models are built on the principle that the structure of a molecule dictates its behavior. ajgreenchem.com By developing mathematical relationships between structural descriptors and observed activities or properties, QSAR/QSPR models can predict the behavior of new or untested compounds. ajrconline.orgnih.gov

Descriptor Development for this compound Derivatives in QSAR/QSPR

The development of robust QSAR/QSPR models relies on the careful selection of molecular descriptors. These descriptors are numerical values that characterize specific aspects of a molecule's structure. For this compound and its derivatives, a variety of descriptors can be calculated to capture their physicochemical properties. The process typically involves drawing and optimizing the 3D structure of the molecules using computational chemistry programs. biointerfaceresearch.com

Commonly used descriptors in QSAR/QSPR studies include:

Topological Descriptors: These describe the connectivity of atoms in a molecule. An example is the electrotopological state, which considers both the electronic character and the topological position of an atom within the molecule. ajrconline.org

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule, such as partial charges on atoms.

Constitutional Descriptors: These describe the basic composition of a molecule, such as the number of atoms, bonds, and rings.

Geometric Descriptors: These relate to the 3D shape and size of the molecule.

Physicochemical Descriptors: A key descriptor in this category is the logarithm of the octanol/water partition coefficient (LogP), which quantifies a compound's lipophilicity. For this compound, the predicted LogP value is a significant descriptor in models predicting its aquatic toxicity. oecd.org

The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to identify the subset of descriptors that provides the best predictive power. ajgreenchem.combiointerfaceresearch.com

Table 1: Selected Molecular Descriptors for Anilines in QSAR Studies

| Descriptor Type | Example | Relevance |

|---|---|---|

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Important for predicting aquatic toxicity of anilines. oecd.org |

| Topological | Electrotopological State | Represents electronic and topological properties of atoms. ajrconline.org |

| Constitutional | Molecular Weight | Basic property used in various QSAR/QSPR models. oecd.org |

Predictive Modeling of Biological Activities and Material Properties

Once relevant descriptors are identified, predictive models can be constructed using various statistical and machine learning techniques. These models are trained on a set of compounds with known activities or properties and then used to predict these endpoints for new compounds.

Biological Activities:

QSAR models have been successfully applied to predict the aquatic toxicity of anilines, including this compound. For instance, models have been developed to predict the toxicity of aromatic amines towards organisms like Tetrahymena pyriformis and the fathead minnow (Pimephales promelas). ajrconline.orgoecd.org These models often utilize descriptors like the octanol-water partition coefficient (log K_ow) and molecular weight. oecd.org Studies have shown that both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) approaches can yield models with high predictive accuracy for the aquatic toxicity of anilines. ajrconline.org

In the context of drug discovery, QSAR models can be used to predict the potential of this compound derivatives for specific biological targets. For example, derivatives of 4-aminoquinolines with an n-octylamino spacer have been evaluated as potential multi-targeting ligands for Alzheimer's disease. researchgate.net These studies involve predicting properties like blood-brain barrier permeability and inhibition of key enzymes. researchgate.net

Material Properties:

QSPR modeling can be used to predict the material properties of systems containing this compound. For example, in the synthesis of π-expanded electron-rich heterohelicenes, where this compound is a key reagent, computational studies can help in understanding and predicting the properties of the resulting materials. researchgate.net These models can guide the design of new materials with desired functionalities. researchgate.net

Table 2: Predicted vs. Experimental Values in QSAR Modeling of Anilines

| Compound | Observed Log LC50 (mg/L) | Predicted Log LC50 (mg/L) | Model Reference |

|---|---|---|---|

| This compound | 5.27 | 5.61 | oecd.org |

| 4-Decylaniline | 6.32 | 6.40 | oecd.org |

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, these studies can elucidate reaction pathways, identify key intermediates and transition states, and explain experimental observations.

Transition State Analysis and Reaction Energetics

Transition state theory is a fundamental concept in understanding reaction kinetics. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing an energy barrier that must be overcome for the reaction to proceed. github.io

Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize transition states. This involves optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm that it has one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

Reaction Energetics:

For example, in the synthesis of heterohelicenes using this compound, computational studies of the reaction mechanism, specifically the 6π-electrocyclization step, have been conducted. researchgate.net These studies revealed that the 6π-electrocyclization is kinetically favorable over other potential pathways. researchgate.net The analysis of the electron density distribution in the Lowest Unoccupied Molecular Orbital (LUMO) helped to explain the observed regioselectivity of the reaction. researchgate.net

In another instance, mechanistic studies on the oxidative addition of aryl halides and triflates to palladium complexes, which can be relevant to cross-coupling reactions involving this compound, have been performed. These studies investigated the reaction kinetics and characterized the intermediates and products, providing insights into the reaction mechanism.

Table 3: Computationally Studied Reactions Involving this compound

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| 6π-Electrocyclization | DFT | Kinetically favorable pathway in heterohelicene synthesis. researchgate.net |

| Proton Transfer | Cyclic Voltammetry and AC Impedance | Investigated the kinetics of proton transfer facilitated by this compound across a water/1,2-dichloroethane interface. sigmaaldrich.com |

Applications of 4 Octylaniline in Advanced Materials Science

Polymer and Conjugated Polymer Synthesis Utilizing 4-Octylaniline

The presence of the octyl group in this compound enhances the solubility of the resulting polymers, a crucial factor for their processing and application in various devices. The aniline (B41778) moiety provides a site for polymerization, leading to the formation of electroactive and photoactive materials.

Poly(N-arylaniline)s and Donor-Acceptor Copolymers

This compound is a key monomer in the synthesis of poly(N-arylaniline)s and donor-acceptor (D-A) copolymers. Palladium-catalyzed polycondensation reactions are commonly employed for this purpose. acs.orgacs.org A significant improvement in the synthesis of these polymers has been achieved through the use of microwave-assisted polycondensation. This technique has been shown to reduce reaction times and increase the molecular weight of the resulting polymers compared to conventional heating methods. researchgate.net For instance, the Pd-catalyzed polycondensation of this compound with various dibromoarylenes under microwave irradiation allowed for a reduction in the catalyst loading to 1 mol% while achieving comparable or better polymerization results than conventional heating with 5 mol% catalyst. researchgate.net

These polymerization strategies have been used to create a variety of triarylamine polymers with backbones containing units like 4,4'-biphenyl, 2,9-fluorene, and 3,6-carbazole. researchgate.net The resulting polymers are often amorphous, a desirable property for creating uniform thin films in electronic devices. researchgate.net

Donor-acceptor copolymers are another important class of materials synthesized using this compound. In these polymers, this compound-derived units act as the electron donor, while other moieties, such as benzothiadiazole, serve as the electron acceptor. researchgate.net This molecular design allows for the tuning of the polymer's electronic and optical properties, which is critical for their application in optoelectronic devices. researchgate.net

Table 1: Synthesis of Polymers Utilizing this compound

| Polymer Type | Monomers | Polymerization Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Poly(N-arylaniline)s | This compound, Dibromoarylenes | Microwave-Assisted Pd-Catalyzed Polycondensation | Reduced reaction time, increased molecular weight, lower catalyst loading. | researchgate.net |

| Triarylamine Copolymers | This compound, Dibromoarenes (e.g., 2,7-dibromo-9,9'-dioctylfluorene) | Microwave-Assisted Amination | Rapid assembly of polymers with stable operation in ambient conditions. | researchgate.net |

| Donor-Acceptor Copolymers | This compound derivatives, Benzothiadiazole derivatives | Suzuki Coupling | Formation of low bandgap polymers with enhanced absorption in the red part of the visible spectrum. | researchgate.net |

Optoelectronic Device Applications (e.g., Organic Field-Effect Transistors, Organic Photovoltaics)

Polymers derived from this compound have shown significant promise in optoelectronic applications, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The solubility imparted by the octyl group facilitates solution-based processing, which is a key advantage for large-area and low-cost device fabrication.

In OFETs, these polymers function as the active charge-transporting layer. Triarylamine copolymers synthesized with this compound have been used to fabricate devices that exhibit stable operation under ambient conditions and show p-type mobilities. researchgate.net For example, a polymer derived from 2,7-dibromo-9,9'-dioctylfluorene and 4-methoxy-2-methylaniline (B89876) demonstrated high mobility. researchgate.net Another study reported that copolymers evaluated as the organic semiconductor in bottom-gate, bottom-contact OFETs achieved a maximum mobility of 3.0 x 10-4 cm2 V-1 s-1 and on/off current ratios of 105. researchgate.net Furthermore, a poly(BTD-TPA)-based OFET showed a field-effect hole mobility of 3.1 x 10-4 cm2 V-1 s-1 with an on/off ratio of 1.3 x 104.

In the realm of OPVs, donor-acceptor copolymers containing this compound derivatives have been utilized as the electron-donating material in the active layer of bulk heterojunction solar cells. researchgate.netresearchgate.net The performance of these devices is influenced by the molecular weight of the polymer, with higher molecular weights generally leading to improved power conversion efficiency (PCE). researchgate.net For instance, an OPV based on a poly(BTD-TPA):PC70BM (1:4) blend exhibited a PCE of 2.65%, with a short-circuit current (Jsc) of 7.45 mA cm-2 and an open-circuit voltage (Voc) of 0.92 V. researchgate.net Another device using a similar polymer with a different acceptor, PC60BM, showed a PCE that increased with the concentration of the acceptor.

Table 2: Performance of Optoelectronic Devices Based on this compound Polymers

| Device Type | Polymer | Key Performance Metrics | Reference(s) |

|---|---|---|---|

| OFET | Triarylamine Copolymer | Hole Mobility: up to 2.3 x 10-3 cm2 V-1 s-1 | researchgate.net |

| OFET | Triarylamine Copolymer | Hole Mobility: 3.0 x 10-4 cm2 V-1 s-1, On/Off Ratio: 105 | researchgate.net |

| OFET | Poly(BTD-TPA) | Hole Mobility: 3.1 x 10-4 cm2 V-1 s-1, On/Off Ratio: 1.3 x 104 | |

| OPV | Poly(arylamine) with azobenzene (B91143) units | Increased PCE with higher molecular weight | researchgate.net |

| OPV | Poly(BTD-TPA):PC70BM (1:4) | PCE: 2.65%, Jsc: 7.45 mA cm-2, Voc: 0.92 V | researchgate.net |

Liquid Crystal Systems and Mesomorphic Properties Derived from this compound

The incorporation of a this compound moiety into rod-shaped molecules can induce or modify liquid crystalline behavior. The long, flexible octyl chain contributes to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.

Phase Behavior and Polymorphism in this compound-Based Liquid Crystals

A well-studied example of a liquid crystal derived from this compound is N-(4-n-butoxybenzylidene)-4'-n'-octylaniline, often abbreviated as 4O.8 or BBOA. This compound exhibits a rich polymorphism, displaying multiple liquid crystalline and crystalline phases. researchgate.net Upon heating, bulk 4O.8 shows transitions to nematic, smectic A, and smectic B phases. researchgate.net Calorimetric studies have identified several crystalline forms and have determined the thermodynamic parameters associated with these phase transitions. researchgate.net For example, heat capacity measurements have revealed a transition from a crystalline phase to the smectic B phase at 310.5 K, followed by a transition to the smectic A phase at 321.1 K, and finally to the nematic phase. researchgate.net

Table 3: Phase Transitions of N-(4-n-butoxybenzylidene)-4'-n'-octylaniline (4O.8)

| Transition | Temperature (K) | Enthalpy (kJ/mol) | Reference(s) |

|---|---|---|---|

| Crystal to Smectic B | 310.5 | - | researchgate.net |

| Smectic B to Smectic A | 321.1 | - | researchgate.net |

| Smectic A to Nematic | - | - | researchgate.net |

| Crystal IV to Nematic | 287.35 | - | researchgate.net |

| Crystal I Fusion | 302.80 | - | researchgate.net |

| Crystal III Fusion | 303.93 | - | researchgate.net |

The phase behavior of 4O.8 can be influenced by confinement in porous materials, which can alter the transition temperatures and even the nature of the phase transitions.

Molecular Dynamics in Liquid Crystalline Phases

The molecular dynamics within the various phases of this compound-based liquid crystals have been investigated using techniques such as two-dimensional Fourier transform electron spin resonance (2D-FT-ESR) and broadband dielectric spectroscopy (BDS). aip.orgacs.orgaip.org These studies provide insights into the rotational and translational motions of the molecules.

In studies of a cholestane (B1235564) spin-label (CSL) in 4O.8, 2D-FT-ESR revealed that the rotational dynamics of the probe molecule are sensitive to the surrounding liquid crystalline phase. aip.org The concept of a "dynamic cage" formed by the solvent molecules has been used to model these dynamics. The cage's relaxation rate was found to be on the order of 107 s-1 in the isotropic and nematic phases, dropping significantly in the more ordered smectic B and crystal phases to about 105 s-1. aip.org

BDS studies on 4O.8 have also provided detailed information about the molecular dynamics across its various phase transitions. acs.orgresearchgate.net These experiments have shown abrupt changes in the dielectric permittivity spectra and dielectric relaxation times corresponding to the transitions between the nematic, smectic A, and smectic B phases. acs.orgresearchgate.net

Supramolecular Assemblies and Self-Organization of this compound Derivatives

The amphiphilic nature of certain this compound derivatives, which possess both a hydrophilic head group and a hydrophobic tail (the octyl chain), drives their self-assembly into a variety of supramolecular structures in solution. These organized assemblies have potential applications in areas such as drug delivery and nanotechnology.

For example, this compound has been used to create self-propelled oil droplets. acs.orgcapes.gov.brnih.gov In one system, micrometer-sized oil droplets of this compound containing an amphiphilic catalyst exhibited self-propelled motion in an aqueous dispersion of a precursor to an amphiphilic this compound derivative. acs.orgcapes.gov.br This movement is fueled by the chemical transformation of the precursor into a surfactant at the droplet's surface, demonstrating a conversion of chemical energy into mechanical motion. acs.orgcapes.gov.br

Furthermore, this compound can be a component of hydrogen-bonded supramolecular structures. For instance, (4-pyridyl)-benzylidene-4'-n-octylaniline (PyB8A) has been synthesized to act as a proton acceptor, forming hydrogen bonds with various carboxylic acids to create new liquid crystalline materials. researchgate.net The mesomorphic properties of these binary mixtures are influenced by the nature and position of substituents on the carboxylic acid. researchgate.net

Derivatives of this compound have also been used to synthesize nonionic photocleavable surfactants. nih.gov These surfactants can self-assemble into micelles in aqueous solution, with their critical micelle concentration and micelle size being dependent on the specific molecular structure. nih.gov

Hydrogen-Bonded Supramolecular Complexes

Hydrogen bonding is a fundamental interaction in the construction of supramolecular assemblies. In this context, derivatives of this compound serve as key components in the formation of hydrogen-bonded liquid crystals (HBLCs). For instance, (4-pyridyl)-benzylidene-4′-n-octylaniline can act as a proton acceptor, forming HBLCs with various benzoic acid derivatives that serve as proton donors. researchgate.netresearchgate.netresearchgate.net The formation of these complexes is confirmed through techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic shifts in the vibrational frequencies of the involved functional groups upon hydrogen bond formation. rsc.org

The mesomorphic behavior of these supramolecular systems is highly dependent on the nature of the constituent molecules. For example, the combination of (4-pyridyl)-benzylidene-4′-n-octylaniline (P8) with different substituted benzoic acids can induce various liquid crystalline phases, such as smectic A and nematic phases. researchgate.netrsc.org The length of the alkyl chain on the aniline derivative also plays a crucial role; for instance, replacing the octylaniline derivative with an octadecylaniline derivative (P18) can influence the resulting mesophase and its thermal stability. researchgate.netrsc.org

Detailed studies have investigated the influence of substituents on the benzoic acid component on the mesomorphic properties of the resulting HBLCs. For example, complexes of (4-pyridyl)-benzylidene-4′-n-octylaniline with fluorinated and chlorinated benzoic acids have been synthesized and their liquid crystalline behavior analyzed. rsc.org These studies reveal that the position and size of the substituent on the benzoic acid ring significantly affect the thermal stability and the type of mesophase formed. rsc.org Density functional theory (DFT) calculations have been employed to understand the geometry and electronic properties of these complexes, providing insights into the structure-property relationships that govern their self-assembly into ordered liquid crystalline phases. rsc.orgfrontiersin.org

The table below summarizes the types of hydrogen-bonded liquid crystalline complexes formed with a derivative of this compound.

| Proton Acceptor | Proton Donor Examples | Observed Mesophases |

| (4-pyridyl)-benzylidene-4′-n-octylaniline | Substituted Benzoic Acids (e.g., 4-Fluorobenzoic acid, 2-Chlorobenzoic acid) | Nematic, Smectic A |

Charge-Switchable Supramolecular Perylene (B46583) Monoimide Assemblies with Octylamino Moieties

Perylene imide derivatives are known for their excellent photophysical and electronic properties. The introduction of octylamino moieties to the perylene core can significantly modify these properties and enable the formation of charge-switchable assemblies. The synthesis of 1,6- and 1,7-bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide) has been achieved through the reaction of n-octylamine with the corresponding dibromo perylene compounds. acs.orgnih.gov These molecules exhibit strong charge-transfer absorptions in the visible spectrum and are weakly fluorescent. acs.orgnih.gov

Crucially, cyclic voltammetry studies have demonstrated that these chromophores undergo facile and reversible oxidation and reduction processes. acs.orgnih.gov This electrochemical behavior is the basis for their charge-switchable nature. The stability of the generated radical cations is a key feature, with spectroelectrochemical and electron paramagnetic resonance (EPR) studies showing that these charged species are persistent for extended periods at room temperature in solution. acs.orgnih.gov This stability is essential for the development of robust materials that can be switched between different electronic states. The redox properties of these octylamino-functionalized perylene compounds make them promising candidates for the development of novel photoactive charge transport materials. acs.org

The table below presents the electrochemical properties of bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide)s, highlighting their charge-switchable characteristics.

| Compound | Oxidation | Reduction | Stability of Radical Cation |

| 1,6- and 1,7-bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide) | Facile and Reversible | Facile and Reversible | High, stable for days in solution |

Self-Propelled Oil Droplets Containing this compound

A fascinating application of this compound is in the creation of self-propelled microscopic oil droplets. These droplets can convert chemical energy into mechanical motion, mimicking the behavior of biological microorganisms. A micrometer-sized droplet of this compound, containing a small amount of an amphiphilic catalyst, can exhibit self-propelled motion in an aqueous dispersion of an amphiphilic precursor of this compound. nih.govresearchgate.netacs.org

The mechanism behind this autonomous movement is attributed to an asymmetric interfacial tension across the surface of the oil droplet. nih.govresearchgate.net This gradient in surface tension is generated by a chemical reaction at the droplet's interface. Specifically, the amphiphilic precursor in the aqueous phase is hydrolyzed by the catalyst within the this compound droplet. rsc.org This reaction produces a surfactant that alters the interfacial tension. The continuous production and release of tiny oil droplets from the posterior of the main droplet contribute to the persistent, unidirectional motion. nih.govresearchgate.netacs.org This system is particularly noteworthy because it consumes an external "fuel" (the surfactant precursor) for its movement, rather than consuming the droplet itself, allowing for sustained motion. nih.govresearchgate.net The study of these self-propelled droplets provides insights into the fundamental principles of active matter and has potential applications in areas such as microfluidics and targeted delivery systems.

Nanobelt Self-Assembly

The self-assembly of organic molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. While direct self-assembly of this compound into nanobelts has not been extensively reported, related n-type semiconductor molecules, such as naphthalene (B1677914) diimide (NDI) and perylene diimide (PDI) derivatives, are known to form nanobelt structures. researchgate.netacs.org These molecules share similarities with the octylamino-substituted perylene imides discussed earlier, particularly in their aromatic core and tendency for π-π stacking interactions.

The self-assembly of these molecules is often driven by a combination of π-π stacking of the aromatic cores and other intermolecular interactions, such as hydrogen bonding or solvophobic effects. researchgate.net For instance, a naphthalene diimide derivative bearing carbamate (B1207046) groups was shown to self-assemble into various morphologies, including nanobelts, depending on the solvent mixture used. researchgate.net The formation of these nanostructures is influenced by factors such as solvent polarity, which can direct the π-π stacking and hydrogen bonding interactions. Given that this compound can be incorporated into larger aromatic systems like perylene imides, it is plausible that derivatives of this compound could be designed to self-assemble into nanobelts, offering a pathway to novel electronic and optoelectronic materials.

Applications in Nanomaterials and Nanotechnology